N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide
Overview
Description
N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide, also known as MMDI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMDI is a diazo compound that contains two azo groups, which are commonly used in organic synthesis as a source of nitrogen.
Scientific Research Applications
Anion Receptor Studies
N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide and its derivatives have been studied for their potential as anion receptors. Kadir et al. (2019) synthesized isophthalamide derivatives, including N,N’-1,3-bis(4-methylpyridin-2-yl)isophthalamide, which showed promise as receptors for chromate anions. These compounds were characterized using techniques like FT-IR, NMR, UV-Vis spectrometry, and mass spectrometry, revealing their structural and functional properties (Kadir et al., 2019).
Biological Interactions and Antioxidant Properties
Another area of interest is the interaction of these compounds with biological systems and their antioxidant properties. Fatima et al. (2021) synthesized bisamides like N1,N3-bis(4-(4-nitrophenoxy)phenyl)isophthalamide and evaluated their drug-DNA binding and antioxidant activities. They found significant interactions with DNA, and the compounds exhibited varying levels of antioxidant activity, highlighting their potential in biological applications (Fatima et al., 2021).
Polymer Synthesis and Properties
These compounds also play a significant role in the synthesis of polymers. Yang and Lin (1994) utilized derivatives of isophthalamide for synthesizing aromatic polyamides and polyimides. These polymers displayed properties like high thermal stability and solubility in polar solvents, indicating their utility in various industrial applications (Yang & Lin, 1994).
properties
IUPAC Name |
1-N,3-N-bis[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O2/c1-23-8-14-29(15-9-23)39-41-33-20-25(3)12-18-31(33)37-35(43)27-6-5-7-28(22-27)36(44)38-32-19-13-26(4)21-34(32)42-40-30-16-10-24(2)11-17-30/h5-22H,1-4H3,(H,37,43)(H,38,44) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHYTXFCMWJQPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)NC(=O)C3=CC(=CC=C3)C(=O)NC4=C(C=C(C=C4)C)N=NC5=CC=C(C=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-bis[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]benzene-1,3-dicarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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